Adenosine, N-[(3-methoxyphenyl)methyl]-
Description
Overview of Adenosine (B11128) Signaling and its Physiological Significance
Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule, orchestrating a wide array of physiological and pathophysiological processes. nih.govmdpi.com It is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. cvpharmacology.com Under conditions of metabolic stress, such as hypoxia (low oxygen) or ischemia (restricted blood flow), cellular ATP is broken down, leading to an increase in extracellular adenosine levels. nih.govphysiology.org This elevation in adenosine concentration serves as a key signal of cellular distress or damage. nih.gov
The physiological effects of adenosine are extensive, impacting nearly every organ system due to the widespread expression of its receptors. physiology.orgnih.gov In the cardiovascular system, adenosine is a potent vasodilator, particularly in the coronary circulation, playing a crucial role in matching blood flow to the metabolic demands of the heart. cvpharmacology.comnih.gov Within the central nervous system (CNS), adenosine acts as a neuromodulator, influencing processes such as sleep, memory, and neuronal excitability. mdpi.commdpi.com It generally exerts an inhibitory effect, for instance, by reducing the release of excitatory neurotransmitters. mdpi.comnih.gov Furthermore, adenosine signaling is deeply involved in inflammation and immune responses, often acting to suppress excessive inflammation and protect tissues from damage. physiology.orgwikipedia.org
Classification and Distribution of Adenosine Receptor Subtypes (A1, A2A, A2B, A3)
The diverse effects of adenosine are mediated by its interaction with four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. wikipedia.orgsigmaaldrich.com These receptors are encoded by different genes and exhibit unique pharmacological profiles, tissue distribution, and signal transduction pathways. nih.govwikipedia.org They are broadly classified based on their effect on adenylyl cyclase, an enzyme that produces the second messenger cyclic AMP (cAMP). nih.gov
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). nih.gov Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. nih.gov A1 receptors are widely distributed, with high concentrations in the brain (cortex, hippocampus, cerebellum), heart, and kidney. mdpi.comnih.gov A3 receptors are also found throughout the body, including on immune cells, and have a lower affinity for adenosine compared to A1 and A2A receptors. nih.govyoutube.com
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs). nih.gov Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. nih.govcvpharmacology.com A2A receptors are highly expressed in the basal ganglia of the brain, as well as in platelets and vascular smooth muscle. mdpi.comwikipedia.org A2B receptors have a lower affinity for adenosine and are thought to be activated under conditions of significant cellular stress or injury. physiology.orgmdpi.com They are found in tissues such as the intestine and lungs. nih.gov
The differential distribution and signaling of these receptor subtypes allow for the highly specific and varied physiological responses to adenosine throughout the body. researchgate.net
Rationale for Developing Selective Adenosine Receptor Ligands, including N-Substituted Adenosine Derivatives
The ubiquitous nature of adenosine and the diverse, sometimes opposing, functions of its receptor subtypes present a significant challenge for therapeutic intervention. nih.gov The administration of non-selective adenosine agonists can lead to a host of undesirable side effects because they activate all four receptor subtypes simultaneously. nih.gov For example, while A1 receptor activation can be cardioprotective, it can also cause heart block; similarly, A2A activation can be anti-inflammatory but may also induce hypotension. cvpharmacology.comnih.gov This has driven a massive effort in medicinal chemistry and chemical biology to develop ligands—agonists or antagonists—that are highly selective for a single adenosine receptor subtype. nih.govnih.gov
Selective ligands are invaluable tools for dissecting the specific physiological roles of each receptor subtype and represent promising candidates for treating a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. mdpi.comsigmaaldrich.com A key strategy in this endeavor has been the chemical modification of the adenosine molecule itself, particularly at the N6-position of the adenine (B156593) base. nih.govnih.gov
The synthesis of N6-substituted adenosine derivatives has proven to be a particularly fruitful approach. acs.orgnih.gov By attaching various chemical groups to the N6-nitrogen, researchers can modulate the compound's affinity and efficacy at the different receptor subtypes. For instance, attaching hydrophobic moieties often confers selectivity for A1 and A3 receptors. nih.gov
A specific example of this strategy is the compound Adenosine, N-[(3-methoxyphenyl)methyl]- , also known as N6-(3-methoxybenzyl)adenosine. This molecule is an N6-substituted adenosine derivative. Research has shown that N6-benzyl modifications tend to decrease potency at A1 and A2A receptors, a characteristic that can be exploited to achieve selectivity for the A3 receptor. nih.gov Studies exploring numerous N6-arylmethyl analogues have found they are generally more potent at A1 and A3 receptors compared to A2A receptors. nih.gov The development of such compounds is crucial for creating targeted therapies that can harness the beneficial effects of activating a specific adenosine receptor subtype while avoiding the side effects associated with activating others. nih.govnih.gov
Table 1: Research Data on Adenosine Receptor Ligand Selectivity This table presents Ki values, which represent the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Efficacy |
| N6-(3-chlorobenzyl)adenosine | Human A1 | 18 | Human | Agonist |
| Human A2A | 510 | Human | Agonist | |
| Human A3 | 24 | Human | Agonist | |
| N6-(S-1-phenylethyl)adenosine | Human A1 | 3.5 | Human | Agonist |
| Human A2A | 250 | Human | Agonist | |
| Human A3 | 12 | Human | Agonist | |
| N6-(endo-Norbornyl)adenosine | Human A1 | 1.1 | Human | Agonist |
| Human A2A | 1400 | Human | Agonist | |
| Human A3 | 130 | Human | Agonist | |
| Data sourced from a study on N6-substituted adenosine derivatives. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5/c1-27-11-4-2-3-10(5-11)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)28-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPMHVHUPBAVAS-SCFUHWHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Structural Elucidation of Adenosine, N 3 Methoxyphenyl Methyl
Synthetic Routes for N6-Substituted Adenosine (B11128) Analogs
The synthesis of N6-substituted adenosine analogs, including Adenosine, N-[(3-methoxyphenyl)methyl]-, predominantly relies on well-established nucleophilic substitution reactions. A prevalent and efficient method involves the direct displacement of a leaving group, typically a halogen, from the C6 position of a purine (B94841) precursor by an appropriate amine.
One of the most common synthetic strategies is the condensation reaction between 6-chloropurine (B14466) riboside and the desired amine. nih.gov For the synthesis of the title compound, this would involve reacting 6-chloropurine riboside with (3-methoxyphenyl)methanamine. This reaction is typically carried out in a polar solvent such as absolute ethanol (B145695) and in the presence of a non-nucleophilic base like triethylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. nih.gov
To enhance solubility and prevent unwanted side reactions on the ribose moiety, the hydroxyl groups of the sugar are often protected. A common approach involves using acetyl-protected precursors, such as 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine. nih.gov Following the N6-substitution, the protecting groups are removed under basic conditions (e.g., with methanolic ammonia) to yield the final product.
More modern synthetic approaches may employ microwave-assisted synthesis to accelerate the reaction. nih.gov For instance, a related synthesis of N6-substituted apioadenosines involved treating the adenosine analog with a substituted benzyl (B1604629) bromide in an anhydrous solvent like dimethylformamide (DMF). nih.gov This initially forms an N1-benzyl derivative, which, upon heating and treatment with ammonium (B1175870) hydroxide, undergoes rearrangement to the thermodynamically more stable N6-substituted product. nih.gov
Another route involves starting with adenine (B156593) 3-oxide derivatives. For example, N6-benzyladenine 3-oxide can be methylated to form N6-benzyl-3-methoxyadenine, showcasing alternative modification pathways on the purine ring itself. scispace.com
A summary of common synthetic routes is presented in Table 1.
Table 1: Overview of Synthetic Routes for N6-Substituted Adenosine Analogs
| Route | Precursor 1 | Precursor 2 | Key Conditions | Reference |
| Direct Nucleophilic Substitution | 6-Chloropurine riboside | (3-Methoxyphenyl)methanamine | Absolute ethanol, Triethylamine | nih.gov |
| Protected Ribose Route | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine | (3-Methoxyphenyl)methanamine | 1. Substitution Reaction 2. Deprotection (e.g., NH₃ in MeOH) | nih.gov |
| Microwave-Assisted Synthesis | Adenosine analog | 3-Methoxybenzyl bromide | 1. DMF, Heat 2. Ammonium hydroxide | nih.gov |
Spectroscopic and Chromatographic Characterization Methods in Academic Synthesis
Following the synthesis, rigorous purification and structural confirmation are essential. A combination of chromatographic and spectroscopic techniques is employed to isolate and elucidate the structure of Adenosine, N-[(3-methoxyphenyl)methyl]-.
Chromatographic Methods:
Column Chromatography: This is a standard method for purifying the crude reaction mixture. The synthesized compound is separated from unreacted precursors, byproducts, and reagents on a stationary phase like silica (B1680970) gel, using a gradient of solvents (e.g., methanol (B129727) in dichloromethane) as the mobile phase. nih.gov
Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be an effective final purification step, often yielding high-purity material suitable for analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry and is used to assess purity and confirm the molecular weight of the target compound. nih.gov
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination of N6-substituted adenosine analogs. nih.govnih.gov
¹H NMR: Provides information on the number and environment of protons. Key signals would include those for the purine ring protons (H-2 and H-8), the anomeric proton of the ribose (H-1'), other ribose protons, the benzylic methylene (B1212753) protons (N6-CH₂), and the aromatic protons of the methoxyphenyl group. nih.gov
¹³C NMR: Shows the signals for all unique carbon atoms, confirming the presence of the purine, ribose, and methoxybenzyl moieties. nih.gov
2D NMR (e.g., COSY, HMBC): These experiments are used to establish connectivity. For example, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum can show the correlation between the benzylic methylene protons and the C6 carbon of the purine, confirming the site of substitution. nih.gov Interestingly, NMR spectra of N6-substituted adenosines can sometimes show two sets of signals, indicating the presence of conformational isomers (conformers) due to hindered rotation around the C6-N6 bond. nih.govresearchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to support its elemental composition.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) provide a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. nih.gov For example, the expected protonated molecule [M+H]⁺ for C₁₈H₂₁N₅O₅ would be calculated and compared to the experimental value.
Fast Atom Bombardment (FAB-MS): An older but still relevant technique used for the characterization of adenosine derivatives. nih.gov
A summary of expected characterization data is provided in Table 2.
Table 2: Key Characterization Data for Adenosine, N-[(3-methoxyphenyl)methyl]-
| Technique | Purpose | Expected Observations | Reference |
| ¹H NMR | Structural confirmation (Proton framework) | Signals for purine, ribose, and 3-methoxybenzyl protons. | nih.gov |
| ¹³C NMR | Structural confirmation (Carbon skeleton) | Resonances corresponding to all carbons in the molecule. | nih.gov |
| 2D NMR | Connectivity analysis | Correlations confirming the N6-CH₂ to C6 bond. | nih.gov |
| HRMS (ESI) | Molecular formula confirmation | Accurate mass measurement of the [M+H]⁺ ion. | nih.gov |
| Column Chromatography | Purification | Isolation of the pure compound from the reaction mixture. | nih.govnih.gov |
Pharmacological Characterization and Receptor Affinities of Adenosine, N 3 Methoxyphenyl Methyl
Radioligand Binding Studies for Adenosine (B11128) Receptor Subtype Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptors. In these assays, a radiolabeled ligand with known high affinity for a specific receptor subtype is used. The test compound, in this case, Adenosine, N-[(3-methoxyphenyl)methyl]-, is introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) is calculated. The Ki value represents the affinity of the compound for the receptor, with lower values indicating higher affinity.
The A1 adenosine receptor is a target for many N6-substituted adenosine analogs. Generally, N6-benzyladenosine derivatives tend to exhibit high affinity for the A1 receptor. The nature and position of the substituent on the benzyl (B1604629) ring can modulate this affinity.
The affinity of N6-benzyladenosine derivatives for the A2A adenosine receptor is often lower compared to the A1 and A3 subtypes. This differential affinity is a key factor in the selectivity profile of these compounds.
Data on the binding affinity of N6-substituted adenosine analogs at the A2B receptor is less commonly reported in comparative studies. This receptor subtype typically has a lower affinity for adenosine and its analogs compared to the A1, A2A, and A3 receptors.
The A3 adenosine receptor is a significant target for N6-benzyladenosine derivatives. Research has shown that specific substitutions on the benzyl ring can confer high affinity and selectivity for this receptor subtype. For the closely related class of N6-benzyl-5′-N-ethyluronamides, the 3-methoxy derivative was found to be very selective for the A3 receptor. capes.gov.br For illustrative purposes, the binding affinity of a structurally similar and well-characterized A3-selective agonist, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), is presented in the table below.
Table 1: Illustrative Radioligand Binding Data for a Representative A3-Selective Agonist (IB-MECA)
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) |
|---|---|---|---|
| Human A1 | [³H]R-PIA | CHO Cells | 55 |
| Human A2A | [³H]CGS 21680 | CHO Cells | 55 |
| Human A3 | [¹²⁵I]AB-MECA | CHO Cells | 1.1 |
Note: This data is for the related compound IB-MECA and is intended to be illustrative of the potential binding profile of a selective N6-benzyladenosine derivative. CHO = Chinese Hamster Ovary cells.
Functional Assays for Agonist, Antagonist, and Partial Agonist Activities
Functional assays are employed to determine the intrinsic activity of a compound at a receptor. These assays measure the biological response following receptor binding, such as the inhibition or stimulation of adenylyl cyclase activity, which in turn modulates the levels of the second messenger cyclic AMP (cAMP). An agonist activates the receptor to elicit a full biological response, while a partial agonist produces a submaximal response. An antagonist binds to the receptor but does not provoke a biological response, thereby blocking the effects of an agonist.
N6-substituted adenosine derivatives, including those with benzyl substitutions, are generally characterized as agonists at adenosine receptors. However, the degree of agonism can vary depending on the receptor subtype and the specific substitutions on the molecule. Some N6-benzyladenosine derivatives have been identified as partial agonists at the A3 adenosine receptor. This partial agonism can be therapeutically advantageous, as it may provide a more modulated physiological effect compared to a full agonist.
Assessment of Ligand Selectivity Across Adenosine Receptor Subtypes
Ligand selectivity refers to the ability of a compound to bind with higher affinity to a specific receptor subtype over others. It is a critical aspect of drug design, as it can lead to more targeted therapeutic effects with fewer off-target side effects. The selectivity of a ligand is typically expressed as a ratio of its Ki values for different receptor subtypes.
For N6-benzyladenosine derivatives, selectivity for the A3 receptor is a well-documented phenomenon. The substitution pattern on the benzyl ring is a key determinant of this selectivity. A study on N6-benzyladenosine-5′-uronamides indicated that derivatives with a 3-methoxy, 3-chloro, or 3-nitro substitution on the benzyl ring were very selective for the A3 receptor. capes.gov.br The selectivity for A3 over A1 receptors for compounds in this class ranged from 4-fold to 30-fold. capes.gov.br This suggests that Adenosine, N-[(3-methoxyphenyl)methyl]- is likely to exhibit a favorable selectivity profile for the A3 adenosine receptor over the A1 and A2A subtypes.
Table 2: Illustrative Selectivity Ratios for a Representative A3-Selective Agonist (IB-MECA)
| Selectivity Ratio (Ki) | Value |
|---|---|
| A1 / A3 | 50 |
| A2A / A3 | 50 |
Note: This data is for the related compound IB-MECA and is intended to be illustrative of the potential selectivity profile of a selective N6-benzyladenosine derivative.
Molecular Mechanisms of Action and Intracellular Signaling Pathway Modulation
G Protein Coupling Preferences (Gi, Gs) and Adenylyl Cyclase Regulation
NECA, as a non-selective agonist, interacts with all four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that, upon activation, associate with different families of heterotrimeric G proteins, primarily Gs (stimulatory) and Gi (inhibitory), leading to the regulation of the enzyme adenylyl cyclase.
The A1 and A3 adenosine receptors preferentially couple to Gi/o proteins. Activation of these receptors by NECA leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). In contrast, the A2A and A2B adenosine receptors couple to Gs proteins. When NECA binds to these receptors, it stimulates adenylyl cyclase activity, resulting in an increase in intracellular cAMP levels.
The specific G protein coupling of NECA-activated adenosine receptors can be cell-type dependent, leading to diverse downstream signaling outcomes. For instance, in some cellular contexts, the A2B receptor has been shown to couple to both Gs and Gq/11 proteins.
| Adenosine Receptor Subtype | Primary G Protein Coupling | Effect on Adenylyl Cyclase |
|---|---|---|
| A1 | Gi/o | Inhibition |
| A2A | Gs | Stimulation |
| A2B | Gs, Gq/11 (cell-type dependent) | Stimulation |
| A3 | Gi/o | Inhibition |
Modulation of Cyclic Adenosine Monophosphate (cAMP) Production
As a direct consequence of its ability to modulate adenylyl cyclase activity, NECA can either increase or decrease the production of the second messenger cAMP. The net effect of NECA on cAMP levels in a particular cell or tissue depends on the predominant adenosine receptor subtype expressed.
In tissues where A2A and A2B receptors are abundant, such as the vasculature and certain immune cells, NECA stimulation leads to a robust increase in cAMP production. Conversely, in tissues with high expression of A1 receptors, like the brain and heart, or A3 receptors, NECA can significantly inhibit cAMP accumulation.
| Receptor Target | Effect on cAMP Production | Mediating G Protein |
|---|---|---|
| A1/A3 | Decrease | Gi/o |
| A2A/A2B | Increase | Gs |
Phospholipase C (PLC) Activation and Intracellular Calcium Mobilization
While the classical view of adenosine receptor signaling revolves around adenylyl cyclase, evidence suggests that certain subtypes can also signal through the phospholipase C (PLC) pathway. The A2B and A3 adenosine receptors, in particular, have been shown to couple to Gq/11 proteins in some cell types.
Activation of Gq/11 by NECA binding to these receptors stimulates PLC. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This mobilization of intracellular calcium can then initiate a wide range of cellular responses.
Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Pathways
NECA has been demonstrated to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This regulation can occur through both cAMP-dependent and independent mechanisms and is highly cell-type specific.
For example, in some cells, the increase in cAMP resulting from A2A or A2B receptor activation by NECA can lead to the activation of ERK via protein kinase A (PKA) or exchange protein activated by cAMP (Epac). In other cell types, Gi-coupled A1 receptor activation by NECA can also lead to ERK phosphorylation through pathways involving the βγ subunits of the G protein. Furthermore, studies have shown that NECA can block the activation of the JNK MAPK pathway in certain pathological conditions.
Activation of Phosphatidylinositol 3-Kinase (PI3K) Pathway
The phosphatidylinositol 3-kinase (PI3K) pathway is another important signaling cascade that can be modulated by NECA. Activation of the PI3K pathway is often associated with cell survival, growth, and proliferation.
NECA, through the activation of A1 and A3 adenosine receptors, can lead to the activation of the PI3K pathway. This is often mediated by the βγ subunits of the Gi protein, which can directly activate PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a lipid second messenger that recruits and activates downstream effectors such as Akt (also known as protein kinase B).
Structure Activity Relationship Sar Analysis of Adenosine, N 3 Methoxyphenyl Methyl and Analogues
Impact of N6-Substituent Modifications on Receptor Binding and Efficacy
The substituent at the N6-position of the adenosine (B11128) scaffold plays a pivotal role in determining both the affinity and efficacy of the ligand at the different adenosine receptor subtypes. For N6-benzyladenosine derivatives, the nature and position of substituents on the benzyl (B1604629) ring are critical.
Numerous studies have demonstrated that N6-arylmethyl analogues, including those with substituted benzyl groups, generally exhibit higher potency at A1 and A3 receptors compared to the A2A receptor subtype. acs.org The introduction of a methoxy (B1213986) group on the benzyl ring, as seen in N-[(3-methoxyphenyl)methyl]adenosine, influences the electronic and steric properties of the ligand, which in turn affects its interaction with the receptor binding pocket.
The general trend for N6-substituted benzyladenosines indicates that the substituent's position (ortho, meta, or para) on the benzyl ring can significantly alter receptor selectivity and efficacy. For example, a chloro substituent's effect on efficacy is dependent on its position on the benzyl ring. nih.gov
Table 1: General Structure-Activity Relationship Trends for N6-Substituted Benzyladenosine Analogues at Adenosine Receptors
| N6-Benzyl Substituent | General Impact on A1 Affinity | General Impact on A2A Affinity | General Impact on A3 Affinity | Efficacy Profile |
| Unsubstituted Benzyl | Moderate | Low | Moderate | Agonist |
| 3-Halo (e.g., Cl, I) | Potent | Decreased | Potent | Agonist |
| 4-Methoxy | Moderate | Low | Enhanced Selectivity | Agonist |
| 3-Methoxy | Likely Moderate to Potent | Likely Low | Likely Potent | Presumed Agonist |
| Small Alkyl | Generally High | Variable | Variable | Full to Partial Agonist |
| Bulky Cycloalkyl | High | Low | Variable | Partial Agonist |
This table represents generalized trends based on available literature for N6-benzyladenosine analogues. Specific data for N-[(3-methoxyphenyl)methyl]adenosine is not available and the entry is an educated inference based on related compounds.
Influence of Purine (B94841) Ring Substitutions (e.g., C2-Position)
Modifications to the purine ring of N6-substituted adenosines, particularly at the C2 position, have been a successful strategy for modulating receptor affinity and selectivity. The introduction of various substituents at the C2 position can have a profound and sometimes unpredictable effect on the biological activity of N6-benzyladenosine analogues.
For instance, the addition of a chloro group at the C2 position of N6-(3-iodobenzyl)adenosine resulted in a compound with a Ki value of 1.4 nM and moderate selectivity for the A3 receptor. acs.org This highlights that C2 substitutions can be combined with N6 modifications to enhance affinity and selectivity. The effects of such dual substitutions are often additive.
The introduction of alkynyl groups at the C2 position has also been extensively explored. In some cases, C2-alkynyl groups can increase affinity for A1 and A2A receptors. nih.gov However, the interplay between the C2 and N6 substituents is complex. For example, the introduction of a bulky hydrophobic group like a 3-halobenzyl group at the N6-position of a C2-alkynyl-4'-thioadenosine derivative was found to decrease affinity at the hA2AAR while maintaining it at the hA3AR. nih.gov
It has been observed that combining a C2-alkynyl group with an N6-methyl group can lead to a significant increase in A3 receptor affinity and selectivity. mdpi.com While direct studies on C2-substituted N-[(3-methoxyphenyl)methyl]adenosine are limited, the existing data on related N6-benzyladenosine derivatives suggest that C2 modifications would likely have a substantial impact on its receptor binding profile.
Role of Ribose Moiety Alterations in Receptor Interaction
The ribose moiety of adenosine is not merely a scaffold but actively participates in receptor binding through hydrogen bonding and conformational effects. Alterations to the ribose can dramatically influence the affinity and efficacy of N6-substituted adenosine analogues.
Modifications at the 5'-position of the ribose have been particularly fruitful. The introduction of a 5'-N-ethylcarboxamido group to create N6-benzyl-5'-(N-ethylcarboxamido)adenosine was a key step in developing the first selective A3 receptor agonist. nih.gov Further studies showed that other 5'-uronamide substituents could also enhance A3 selectivity. nih.gov It has also been reported that the 4'-methyl substitution on adenosine is generally not well-tolerated, but when combined with other favorable modifications like an N6-benzyl and a 5'-(N-methyluronamide) group, potency can be restored, leading to a highly selective A3 agonist. nih.gov
Changes to the 2' and 3' positions of the ribose are generally less tolerated, as the hydroxyl groups at these positions are often crucial for receptor interaction. However, some modifications, such as the introduction of a 4'-thio modification, have been shown to be compatible with many affinity-enhancing groups at the N6 and 5' positions for the A3 receptor.
The conformation of the ribose ring, often described as a North (N) or South (S) pucker, is also a critical determinant of biological activity. Locking the ribose in a specific conformation through chemical modifications can enhance affinity and selectivity for a particular receptor subtype.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Adenosine Receptor Ligands
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For adenosine receptor ligands, QSAR studies have been instrumental in identifying the key physicochemical properties that govern receptor affinity and selectivity.
While specific QSAR models for N-[(3-methoxyphenyl)methyl]adenosine are not described in the available literature, numerous studies have been conducted on broader sets of N6-substituted adenosine analogues. These models often utilize a variety of molecular descriptors, including steric, electronic, and hydrophobic parameters, to build predictive equations.
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to adenosine receptor agonists to create 3D maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions around the ligand. These models can guide the rational design of new analogues with improved properties.
A review of QSAR studies on adenosine receptor agonists highlights that while various computational protocols and descriptors have been employed, there is still a need for more extensive research in this area to develop highly predictive models. nih.gov The development of a robust QSAR model for N6-benzyladenosine derivatives would require a large and diverse dataset of compounds with accurately measured biological activities at all adenosine receptor subtypes. Such a model could then be used to predict the activity of compounds like N-[(3-methoxyphenyl)methyl]adenosine and guide the synthesis of novel, more potent, and selective ligands.
Stereochemical Considerations in Ligand-Receptor Recognition
Stereochemistry plays a crucial role in the interaction between a ligand and its receptor, as biological macromolecules are chiral environments. For N6-substituted adenosine analogues, the introduction of a chiral center in the N6-substituent can lead to significant differences in binding affinity and efficacy between enantiomers.
Studies on N6-arylethyl adenosine derivatives have shown that the affinity and efficacy at the A3 adenosine receptor are highly dependent on stereochemistry, steric bulk, and ring constraints. nih.gov For instance, stereoselectivity has been demonstrated for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer at the rat A3 receptor. nih.gov
The conformational preference of the N6-substituent relative to the purine core is also a key stereochemical factor. Conformational analysis of N6-substituted adenosine analogues using computational methods has helped to identify the low-energy conformations that are likely responsible for receptor binding. One study found that the global minimum energy conformation for several N6-substituted adenosine analogues has a C1'-N6-C6-N1 torsion angle of approximately 10 degrees. nih.gov
While N-[(3-methoxyphenyl)methyl]adenosine itself does not possess a chiral center in its N6-substituent, the principles of stereochemical recognition are fundamental to understanding its interaction with the adenosine receptors. The specific three-dimensional arrangement of the 3-methoxybenzyl group within the receptor's binding pocket will dictate the strength and nature of the interaction. Any future modifications to the benzyl linker that introduce chirality would necessitate a careful evaluation of the stereochemical impact on biological activity.
Preclinical Investigations of Adenosine, N 3 Methoxyphenyl Methyl in in Vitro and in Vivo Models
Cardioprotective Research in Isolated Organ and Animal Models
While direct studies on Adenosine (B11128), N-[(3-methoxyphenyl)methyl]- are limited, the cardioprotective effects of adenosine and its analogs are well-documented, providing a framework for its potential mechanisms. Adenosine plays a crucial role in protecting the heart from ischemic injury through various signaling pathways. nih.gov
Mechanisms Involving ATP-Sensitive Potassium (KATP) Channels
Adenosine is known to activate ATP-sensitive potassium (KATP) channels in cardiac muscle and arterial smooth muscle. ceon.rsnih.gov This activation is a key mechanism in cardioprotection. The opening of KATP channels in cardiomyocytes leads to a shortening of the action potential duration, which in turn reduces calcium influx and conserves cellular energy, particularly during ischemic conditions. In arterial smooth muscle, the activation of KATP channels by adenosine, mediated through A2 receptors and cAMP-dependent protein kinase, leads to hyperpolarization and vasodilation. nih.gov This vasodilatory effect increases coronary blood flow, thereby improving oxygen supply to the myocardium. Studies have shown that adenosine signaling activates KATP channels in endothelial cells and pericytes of central nervous system capillaries through A2A receptors and the Gαs/cAMP/PKA pathway. nih.gov
Ischemia/Reperfusion Injury Modulation
Adenosine has been shown to mitigate myocardial injury that occurs upon the restoration of blood flow after a period of ischemia, a phenomenon known as ischemia/reperfusion injury. nih.govfrontiersin.org This protective effect is mediated by adenosine's ability to inhibit neutrophil activation and platelet aggregation, prevent endothelial damage, and induce vasodilation of coronary vessels. nih.gov Administering adenosine before ischemia or during reperfusion can reduce the extent of myocardial infarction and apoptosis. nih.gov The activation of adenosine receptors, particularly A2A and A2B, is implicated in dampening myocardial reperfusion injury by acting on immune cells and promoting metabolic adaptation to enhance ischemia tolerance. mdpi.com
Anti-inflammatory Modulatory Effects
Adenosine is a significant regulator of immune and inflammatory responses, generally exerting anti-inflammatory effects. mdpi.com Its analogs, including potentially Adenosine, N-[(3-methoxyphenyl)methyl]-, are expected to share these modulatory properties.
Regulation of Immune Cell Function and Mediator Release (e.g., mast cells)
Adenosine's effects on mast cells, key players in allergic and inflammatory reactions, are complex and receptor-dependent. nih.govresearchgate.net Activation of different adenosine receptor subtypes on mast cells can lead to either enhancement or inhibition of degranulation and the release of inflammatory mediators. nih.govresearchgate.net For instance, some studies suggest that A2B and A3 receptor activation can promote degranulation in murine mast cells, while A2A receptor activation is generally associated with anti-inflammatory effects. mdpi.comnih.gov In human mast cells, A2B receptor activation is primarily linked to degranulation, whereas A3 receptor stimulation may have anti-inflammatory consequences. mdpi.com The pan-specific adenosine receptor agonist NECA has been shown to inhibit C3a-induced mast cell degranulation, with the effect being mediated through the A2A receptor and an increase in intracellular cAMP. bohrium.com
Anti-tumoral and Cell Proliferation Studies in Cancer Cell Lines
Adenosine and its analogs have demonstrated the ability to inhibit cancer progression. medchemexpress.com Preclinical studies have explored the effects of these compounds on the growth and viability of various cancer cell lines.
Effects on Cell Cycle Progression and Apoptosis Induction
Research on N-[(3-Methoxyphenyl)methyl]adenosine has shown its potential as an anti-tumoral agent. In vitro studies have determined its inhibitory concentration (IC50) against different cancer cell lines. For instance, the IC50 value for human T-cell leukemia (CCRF-CEM) cells was found to be 7.6 μM, while for mouse melanoma (B16) cells, it was greater than 166.7 μM, indicating differential sensitivity. medchemexpress.com
Generally, adenosine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govresearchgate.net For example, in human ovarian cancer cells (OVCAR-3), adenosine inhibits cell proliferation in a concentration-dependent manner by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis. nih.govresearchgate.net This is achieved through the downregulation of cyclin D1 and Cdk4, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax, leading to the activation of caspase-3. nih.govresearchgate.net Similar effects on cell cycle arrest at the G1 phase and apoptosis induction have been observed in breast cancer stem cells, mediated by the downregulation of cyclin D1 and CDK4 and regulation of the Bax/Bcl-2 ratio. nih.gov
Table 1: Investigated Compounds
| Compound Name |
| Adenosine |
| Adenosine, N-[(3-methoxyphenyl)methyl]- |
| Glibenclamide |
| 5'-N-Ethylcarboxamidoadenosine (NECA) |
| CGS 21680 |
| BAY 60-6583 |
| IB-MECA |
| SCH 58261 |
| SQ 22536 |
Table 2: Anti-tumoral Activity of N-[(3-Methoxyphenyl)methyl]adenosine
| Cell Line | Cell Type | IC50 (μM) |
| CCRF-CEM | Human T-cell leukemia | 7.6 |
| B16 | Mouse melanoma | > 166.7 |
Modulation of Oncogenic Signaling Pathways (e.g., NF-κB, Wnt/β-catenin)
While direct studies on Adenosine, N-[(3-methoxyphenyl)methyl]- are not available, the adenosine signaling network is known to intersect with key oncogenic pathways like NF-κB and Wnt/β-catenin. Adenosine receptor agonists, particularly targeting the A3 adenosine receptor (A3AR), have been shown to induce apoptosis in cancer cells through a mechanism involving the deregulation of both the Wnt and NF-κB signaling pathways mdpi.com. In cancer cells where A3AR is often overexpressed, treatment with A3AR agonists leads to the inhibition of regulatory proteins such as NF-κB, resulting in the suppression of tumor growth mdpi.com.
The Wnt/β-catenin signaling pathway is another critical regulator of cellular processes that is implicated in cancer when aberrantly activated. Some studies have shown that adenosine and its derivatives can stimulate the Wnt/β-catenin pathway. For instance, adenosine has been found to act as an agonist for the Wnt signaling pathway, and this stimulation is mediated through the activation of adenosine receptors mdpi.com. The activation of the Wnt/β-catenin pathway by adenosine can be modulated by the activity of glycogen synthase kinase 3β (Gsk3β) researchgate.net. In the context of dermal fibrosis, a condition with parallels to cancer stroma, blockade of the A2a adenosine receptor was found to inhibit Wnt/β-catenin signaling, suggesting a complex and receptor-dependent role for adenosine in this pathway nih.gov.
The following table summarizes the effects of different adenosine receptor modulators on these signaling pathways based on available literature for related compounds.
| Compound Class | Target Receptor | Effect on NF-κB | Effect on Wnt/β-catenin | Cellular Context |
| A3AR Agonists | A3AR | Inhibition | Deregulation | Cancer Cells |
| Adenosine | General | Not specified | Stimulation | Dermal Fibroblasts, Dermal Papilla Cells |
| A2aR Antagonist | A2aR | Not specified | Inhibition | Dermal Fibroblasts (in a model of fibrosis) |
Neurobiological Explorations in Animal Models
Direct neurobiological studies on Adenosine, N-[(3-methoxyphenyl)methyl]- in animal models have not been identified in the current body of scientific literature. However, extensive research on adenosine and its analogs provides a foundation for understanding its potential neurobiological roles.
Impact on Neurotransmitter Systems and Synaptic Plasticity
Adenosine is a well-established neuromodulator in the central nervous system, playing a significant role in neuronal excitability and synaptic transmission nih.gov. It can have both excitatory and inhibitory effects on neurotransmission, depending on the concentration and the specific adenosine receptor subtype involved nih.gov. For example, at low concentrations, adenosine can enhance the release of the excitatory neurotransmitter glutamate (B1630785) in the hippocampus nih.gov.
The N6-methyladenosine (m6A) modification of mRNA, an epigenetic mechanism, has been shown to be crucial for synaptic plasticity and memory consolidation nih.govnih.gov. This modification is dynamic and reversible, and its dysregulation has been implicated in various neurological diseases nih.govresearchgate.net. The m6A modification can regulate the translation of proteins involved in synaptic function, and its disruption can impair long-term potentiation and memory nih.govbiorxiv.org.
The table below outlines the general effects of adenosine on various aspects of neurotransmission and synaptic plasticity.
| Process | Key Adenosine Receptor(s) | General Effect |
| Glutamate Release | A1, A2A | Biphasic (inhibition and facilitation) |
| Synaptic Transmission | A1 | Generally inhibitory |
| Long-Term Potentiation (LTP) | A1, A2A | Modulatory |
| Memory Consolidation | (m6A modification) | Essential for the process |
Investigations in Models of Neurological Conditions
While there is no specific data for Adenosine, N-[(3-methoxyphenyl)methyl]-, adenosine receptor modulators have been investigated in various animal models of neurological and neuropsychiatric conditions. For instance, adenosine A2A receptor antagonists have shown promise in preclinical models of Parkinson's disease nih.gov. These antagonists can improve motor deficits in animal models of the disease nih.gov.
The role of adenosine in epilepsy is also well-documented, where it generally acts as an endogenous anticonvulsant nih.gov. Furthermore, the abnormal expression of proteins related to the N6-methyladenosine (m6A) modification has been linked to the development of a range of neurological diseases, including Parkinson's disease, Alzheimer's disease, and depression nih.gov.
The following table summarizes the therapeutic potential of targeting adenosine signaling in different neurological conditions based on preclinical findings.
| Neurological Condition | Therapeutic Strategy | Preclinical Findings |
| Parkinson's Disease | A2A Receptor Antagonism | Improvement in motor symptoms |
| Epilepsy | Adenosine Augmentation | Anticonvulsant effects |
| Alzheimer's Disease | (m6A modulation) | Potential role in pathogenesis |
| Depression | (m6A modulation) | Potential involvement in pathophysiology |
Advanced Methodologies for Studying Adenosine, N 3 Methoxyphenyl Methyl
Computational Chemistry Techniques for Ligand-Receptor Docking
Computational chemistry provides an indispensable in silico platform to predict and analyze the binding of ligands like Adenosine (B11128), N-[(3-methoxyphenyl)methyl]- to their macromolecular targets. Ligand-receptor docking, a key technique in this field, models the interaction between a small molecule (the ligand) and a protein (the receptor) to predict the preferred binding orientation and affinity. nih.govmdpi.comacs.org
This process typically begins with obtaining high-resolution 3D structures of the adenosine receptor subtypes (A1, A2A, A2B, and A3), often from crystallographic data. nih.gov A virtual library containing the compound of interest, in this case, Adenosine, N-[(3-methoxyphenyl)methyl]-, is then prepared. Docking algorithms systematically sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a "docking score" for each pose. acs.org This score is an estimation of the binding affinity.
For Adenosine, N-[(3-methoxyphenyl)methyl]-, docking studies would focus on how the N6-substituted (3-methoxyphenyl)methyl group fits into the binding pocket of the different adenosine receptor subtypes. The analysis would reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues of the receptor. nih.gov These computational predictions are vital for generating hypotheses about receptor subtype selectivity and the agonist or antagonist nature of the compound, guiding further experimental validation. mdpi.com
| Parameter | Description | Typical Software | Predicted Outcome for Adenosine, N-[(3-methoxyphenyl)methyl]- |
|---|---|---|---|
| Binding Affinity (Docking Score) | Estimated free energy of binding (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. | AutoDock, DOCK, Glide | Differential scores across A1, A2A, A2B, and A3 receptors, suggesting potential subtype selectivity. |
| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's active site. | PyMOL, Chimera | Identification of key amino acid residues interacting with the (3-methoxyphenyl)methyl group. |
| Hydrogen Bond Analysis | Identification of potential hydrogen bonds between the ligand and receptor, which are critical for binding specificity. | LigPlot+, Discovery Studio | Prediction of hydrogen bonding patterns between the adenosine core and conserved residues in the binding pocket. |
Molecular Dynamics Simulations of Adenosine Receptor Activation
While docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes that occur over time upon ligand binding. nih.govplos.org These simulations are crucial for understanding the mechanism of receptor activation or inhibition induced by compounds like Adenosine, N-[(3-methoxyphenyl)methyl]-. elifesciences.orgnih.gov
MD simulations begin with the docked ligand-receptor complex embedded in a simulated biological environment, including a lipid bilayer and aqueous solvent. plos.org By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the complex over time, typically on the nanosecond to microsecond scale. plos.orgnih.gov
For Adenosine, N-[(3-methoxyphenyl)methyl]-, these simulations can reveal how its binding influences the movement of transmembrane helices, particularly TM3, TM5, TM6, and TM7, which are known to be involved in GPCR activation. plos.org By observing these dynamic changes, researchers can infer whether the compound stabilizes the receptor in an active or inactive state, providing insights into its functional effects as an agonist or antagonist. mdpi.comelifesciences.org Enhanced sampling techniques, such as Gaussian accelerated MD (GaMD), can further explore the full activation landscape of the receptor. mdpi.comnih.gov
| Simulation Parameter | Description | Key Observables | Insights for Adenosine, N-[(3-methoxyphenyl)methyl]- |
|---|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. | Stabilization of the ligand-receptor complex. | Assessment of the stability of the binding pose predicted by docking. |
| Transmembrane Helix Dynamics | Analysis of the movement and orientation of the receptor's transmembrane helices. | Outward movement of TM6, a hallmark of GPCR activation. | Determination of whether the compound induces conformational changes consistent with an agonist or antagonist. |
| Inter-residue Distances | Tracking the distances between specific amino acid residues that act as "molecular switches". | Changes in the distance between key residues like the R3.50-E6.30 salt bridge. mdpi.com | Understanding the specific molecular mechanism of receptor activation or inactivation. |
Development and Application of Fluorescent Adenosine Receptor Probes
Fluorescent ligands are powerful tools for studying ligand-receptor interactions in real-time and in living cells. acs.orgacs.orgnih.gov The development of a fluorescent probe for Adenosine, N-[(3-methoxyphenyl)methyl]- would involve chemically conjugating a fluorophore to the molecule at a position that does not significantly impair its binding affinity or receptor selectivity. acs.org
These probes enable a range of fluorescence-based assays. For instance, fluorescence polarization and fluorescence resonance energy transfer (FRET) can be used to quantify binding affinities and kinetics in a high-throughput manner. nih.gov Confocal microscopy and total internal reflection fluorescence (TIRF) microscopy utilizing these fluorescent probes allow for the visualization of receptor distribution and trafficking on the cell surface. acs.orgresearchgate.net
A competitive binding assay can be established where the fluorescent probe competes with unlabeled ligands, such as the parent compound Adenosine, N-[(3-methoxyphenyl)methyl]-, for binding to the receptor. aacrjournals.org This allows for the determination of the binding affinities of non-fluorescent compounds. The use of bioluminescence resonance energy transfer (NanoBRET) is another advanced technique that can be employed with fluorescent ligands to measure ligand binding in living cells. acs.orgacs.org
| Technique | Principle | Application for Adenosine, N-[(3-methoxyphenyl)methyl]- |
|---|---|---|
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, allowing for high-resolution imaging of fluorescently labeled receptors. | Visualization of the subcellular localization of adenosine receptors bound to a fluorescent derivative of the compound. acs.orgnih.gov |
| NanoBRET | A proximity-based assay that measures the energy transfer between a NanoLuciferase-tagged receptor and a fluorescent ligand. | Quantification of the binding affinity and kinetics of Adenosine, N-[(3-methoxyphenyl)methyl]- at specific adenosine receptor subtypes in living cells. acs.orgacs.org |
| Competitive Binding Assay | Measures the ability of an unlabeled compound to displace a fluorescent probe from the receptor. | Determination of the inhibition constant (Ki) of the compound at the target receptor. aacrjournals.org |
Cell-Based Functional Assays for Receptor Activation and Signaling
To move beyond binding and understand the functional consequences of ligand-receptor interaction, a variety of cell-based assays are employed. These assays measure the downstream signaling events that occur upon receptor activation. creative-biolabs.com Since adenosine receptors couple to G proteins, common functional assays monitor changes in intracellular second messengers like cyclic AMP (cAMP) or calcium. acs.orginnoprot.comdiscoverx.com
For instance, A2A and A2B adenosine receptors typically couple to Gs proteins, leading to an increase in cAMP levels, while A1 and A3 receptors couple to Gi/o proteins, causing a decrease in cAMP. mdpi.com Assays measuring cAMP accumulation can therefore determine whether Adenosine, N-[(3-methoxyphenyl)methyl]- acts as an agonist or antagonist at these receptor subtypes. acs.org This is often done using techniques like HTRF (Homogeneous Time-Resolved Fluorescence). innoprot.com
Other functional readouts include measuring changes in intracellular calcium concentration, which can be achieved by co-expressing a promiscuous G protein that couples the receptor to the calcium signaling pathway. discoverx.com Reporter gene assays, where receptor activation leads to the expression of a reporter protein like luciferase, provide another robust method for quantifying receptor activation.
| Assay | Principle | Parameter Measured | Expected Result for an Agonist at A2A Receptor |
|---|---|---|---|
| cAMP Accumulation Assay | Measures the change in intracellular cyclic AMP levels upon receptor activation. | EC50 (half-maximal effective concentration) | Dose-dependent increase in cAMP levels. acs.orginnoprot.com |
| Calcium Flux Assay | Detects transient increases in intracellular calcium concentration following receptor activation. | EC50 | Dose-dependent increase in intracellular calcium. discoverx.com |
| Reporter Gene Assay | Receptor activation drives the expression of a reporter gene (e.g., luciferase), and the resulting signal is measured. | EC50 | Dose-dependent increase in reporter gene expression. |
Gene Expression Profiling of Adenosine Receptors in Research Models
Gene expression profiling provides a global view of the cellular response to a compound by measuring changes in the expression levels of thousands of genes simultaneously. This is a powerful tool for understanding the broader physiological effects of Adenosine, N-[(3-methoxyphenyl)methyl]- and for identifying potential biomarkers of its activity. corvuspharma.com
Techniques such as RNA sequencing (RNA-seq) can be used to compare the transcriptomes of cells or tissues treated with the compound to untreated controls. nih.gov This can reveal which signaling pathways are modulated by the compound and can provide insights into its potential therapeutic applications and off-target effects.
In the context of adenosine receptor research, gene expression studies have identified "adenosine signatures"—sets of genes that are consistently up- or down-regulated upon receptor activation. corvuspharma.com For example, activation of the A3 adenosine receptor in microglia has been shown to regulate the expression of genes involved in immune-related events. nih.gov By analyzing the gene expression changes induced by Adenosine, N-[(3-methoxyphenyl)methyl]-, researchers can gain a deeper understanding of its mechanism of action and its potential impact on cellular function. mdpi.comfrontiersin.org
| Technique | Description | Data Output | Potential Findings for Adenosine, N-[(3-methoxyphenyl)methyl]- |
|---|---|---|---|
| RNA Sequencing (RNA-seq) | A high-throughput sequencing method to quantify the abundance of all RNA transcripts in a sample. | Differentially expressed genes (DEGs) between treated and control groups. | Identification of novel signaling pathways modulated by the compound. |
| Quantitative PCR (qPCR) | A targeted approach to measure the expression of a specific set of genes with high sensitivity and accuracy. | Fold change in the expression of target genes. | Validation of key gene expression changes identified by RNA-seq. |
| Pathway Analysis | Bioinformatic analysis to identify biological pathways that are enriched in the set of differentially expressed genes. | Enriched KEGG pathways or Gene Ontology terms. | Elucidation of the broader biological impact of the compound's activity at adenosine receptors. |
Q & A
Q. What are the recommended synthetic routes for preparing Adenosine, N-[(3-methoxyphenyl)methyl]- and its analogs?
- Methodological Answer : The synthesis of methoxyphenyl-substituted adenosine derivatives typically involves coupling reactions between adenosine derivatives and substituted benzyl halides or aldehydes. For example, similar compounds like (E)-3-(3-methoxyphenyl)acrylic acid are synthesized via condensation reactions using 3-methoxyphenyl precursors and acryloyl chloride, followed by purification via column chromatography . Key steps include:
- Reagent Selection : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Purification : HPLC or recrystallization to achieve >95% purity, validated by ¹H/¹³C NMR and HRMS .
- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry to mitigate byproducts (e.g., dimerization).
Q. How can researchers validate the structural integrity of Adenosine, N-[(3-methoxyphenyl)methyl]- post-synthesis?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : Compare ¹H/¹³C chemical shifts with literature values. For example, methoxyphenyl protons typically resonate at δ 3.8–4.0 ppm, while adenosine’s ribose protons appear at δ 4.5–5.5 ppm .
- Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : For crystalline derivatives, compare bond lengths/angles with DFT-calculated structures .
Q. What safety protocols are critical when handling methoxyphenyl-substituted adenosine derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzyl halides).
- Waste Management : Segregate organic waste and dispose via certified hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group position) affect adenosine derivative interactions with G protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to adenosine receptors (A₁, A₂A). Compare interactions of 3-methoxyphenyl vs. 4-methoxyphenyl analogs .
- In Vitro Assays : Use cAMP accumulation assays in HEK293 cells transfected with adenosine receptors to quantify agonist/antagonist activity .
- Data Interpretation : Correlate steric/electronic effects of substituents (e.g., methoxy group electron-donating nature) with receptor activation thresholds .
Q. What strategies resolve contradictions in biological activity data for adenosine derivatives across studies?
- Methodological Answer :
- Source Validation : Ensure compound purity (>95% via HPLC) and confirm absence of endotoxins/contaminants .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, buffer pH, temperature).
- Meta-Analysis : Use tools like PubChem BioActivity data to compare IC₅₀/EC₅₀ values from multiple studies .
Q. How can metabolic pathways of Adenosine, N-[(3-methoxyphenyl)methyl]- be profiled in mammalian systems?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic fate via LC-MS/MS .
- Enzyme Inhibition Studies : Incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
- Tissue Distribution : Use autoradiography or whole-body PET imaging in rodent models .
Data Contradiction Analysis
Q. Why might NMR spectra of Adenosine, N-[(3-methoxyphenyl)methyl]- show variability across studies?
- Methodological Answer :
- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Reference internal standards (e.g., TMS) to normalize data .
- Tautomerism : Methoxyphenyl groups may exhibit rotational isomerism, causing splitting of aromatic protons. Use variable-temperature NMR to confirm .
- Impurity Artifacts : Trace solvents (e.g., EtOAc) or synthetic byproducts may introduce unexpected peaks. Re-purify samples and reacquire spectra .
Experimental Design Considerations
Q. What controls are essential in assays evaluating adenosine derivatives’ immunomodulatory effects?
- Methodological Answer :
- Positive/Negative Controls : Include known agonists (e.g., NECA for A₂B receptors) and vehicle-only groups .
- Cytotoxicity Assays : Perform MTT or LDH assays to rule out nonspecific cell death .
- Receptor Knockout Models : Use CRISPR-edited cells lacking specific adenosine receptors to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
